
Isonicotinoyl chloride hydrochloride
Overview
Description
Isonicotinoyl chloride hydrochloride (C₆H₄ClNO·HCl, CAS 39178-35-3) is a reactive acyl chloride derivative of isonicotinic acid. It is widely employed in organic synthesis as an acylating agent to introduce the isonicotinoyl group (-CO-C₅H₄N) into target molecules, such as amines, alcohols, or hydrazines . Its mechanism involves nucleophilic substitution, where the chloride leaving group facilitates covalent bond formation with nucleophilic functional groups. Key physical properties include a molecular weight of 178.02 g/mol, a melting point range of 153–162°C, and hygroscopicity, necessitating storage under anhydrous conditions at +2 to +8°C . Industrially, it is utilized in derivatization protocols for LC–MS/MS analysis of steroids and vitamin D metabolites, as well as in the synthesis of coordination polymers and pharmaceutical intermediates .
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most widely documented method for synthesizing isonicotinoyl chloride hydrochloride involves the direct reaction of isonicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. This approach leverages thionyl chloride’s dual role as a chlorinating agent and solvent, facilitating efficient conversion of the carboxylic acid group to the corresponding acyl chloride.
Reaction Mechanism and Stoichiometry
The reaction proceeds through nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid via intermediate formation of a mixed anhydride. Subsequent chloride attack displaces sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding isonicotinoyl chloride. The hydrochloride salt forms in situ due to the presence of excess HCl . The stoichiometric ratio typically employs a 2–3 molar excess of SOCl₂ to ensure complete conversion .
Catalytic Use of N,N-Dimethylformamide (DMF)
Incorporating DMF as a catalyst (1–5 mol%) significantly accelerates the reaction by stabilizing reactive intermediates. DMF coordinates with thionyl chloride, generating a highly electrophilic species that enhances the electrophilicity of the carbonyl carbon . This catalytic effect reduces reaction times and improves yields, as demonstrated by Chen et al. (2011), who achieved a 99% yield under optimized conditions .
Procedure and Workup
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Reaction Setup : Isonicotinic acid (1 equiv) is suspended in anhydrous thionyl chloride (3 equiv) with catalytic DMF.
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Reflux : The mixture is heated under reflux (70–80°C) for 6–12 hours, monitored by TLC or NMR for completion.
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Distillation : Excess thionyl chloride is removed via vacuum distillation.
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Crystallization : The residual solid is triturated with anhydrous diethyl ether to precipitate this compound .
Table 1: Representative Reaction Conditions and Yields
Isonicotinic Acid (g) | SOCl₂ (mL) | DMF (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5.0 | 45 | 2 | 70–80 | 18 | 99 |
10.0 | 100 | 5 | 80 | 12 | 95 |
Alternative Chlorinating Agents and Comparative Analysis
While thionyl chloride remains the reagent of choice, other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) have been explored in niche applications. However, these methods exhibit limitations:
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PCl₅ : Generates phosphoric acid byproducts, complicating purification. Reported yields rarely exceed 85% .
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Oxalyl Chloride : Requires stoichiometric dimethylformamide (DMF) and prolonged reaction times (>24 hours) .
Thionyl chloride’s superiority stems from its gaseous byproducts (SO₂, HCl), which simplify isolation and minimize side reactions .
Industrial-Scale Considerations
Solvent-Free Synthesis
Large-scale production often eliminates solvents to reduce costs and waste. Isonicotinic acid and thionyl chloride are heated directly, with DMF added catalytically. This approach achieves comparable yields (95–98%) while streamlining downstream processing .
Purity Control
Residual thionyl chloride is removed via azeotropic distillation with toluene or hexane. The final product is recrystallized from acetone/hexane mixtures to achieve >99% purity, as verified by HPLC and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
Isonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: It can hydrolyze in the presence of water to form isonicotinic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Methanol, dichloromethane
Catalysts: None typically required for substitution reactions
Conditions: Room temperature to reflux conditions depending on the reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Isonicotinic Acid: Formed by hydrolysis
Scientific Research Applications
Pharmaceutical Synthesis
Key Role in Drug Development
Isonicotinoyl chloride hydrochloride serves as a crucial intermediate in the synthesis of anti-tuberculosis drugs. Its ability to introduce chlorocarbonyl groups facilitates the formation of complex medicinal compounds, enhancing their therapeutic efficacy. For example, it has been utilized in the synthesis of novel inhibitors that target specific proteins involved in cellular processes, demonstrating its importance in drug discovery .
Case Study: Synthesis of INH Analogues
In a study aimed at developing new inhibitors, this compound was reacted with amines under specific conditions to yield high-purity products. The reaction conditions were optimized using triethylamine as a base, which resulted in successful product formation and purification .
Agrochemical Development
Enhancement of Pesticides and Herbicides
The compound plays a significant role in the formulation of agrochemicals. It contributes to the development of more effective and environmentally friendly pesticides and herbicides. By modifying chemical structures, researchers can improve the activity and selectivity of agrochemical agents, thus reducing environmental impact .
Organic Chemistry Research
Facilitating Organic Synthesis
this compound is extensively used in organic synthesis for academic research purposes. It aids in the creation of novel compounds that enhance the understanding of chemical reactivity and mechanisms. For instance, it has been employed in various coupling reactions that yield complex organic molecules .
Application Area | Specific Uses | Example Outcomes |
---|---|---|
Pharmaceutical Synthesis | Anti-tuberculosis agents | Novel inhibitors with improved efficacy |
Agrochemical Development | Pesticides and herbicides | Enhanced activity and reduced toxicity |
Organic Chemistry Research | Novel compound synthesis | Insights into chemical mechanisms |
Bioconjugation Applications
Drug Delivery Systems
this compound is utilized in bioconjugation processes where biomolecules are attached to surfaces or other molecules. This application is critical for developing advanced drug delivery systems and diagnostic tools, allowing for targeted therapy .
Material Science
Development of New Materials
The properties of this compound are leveraged in material science for creating new polymers and coatings with specific functionalities. These materials can exhibit enhanced performance characteristics required for various industrial applications .
Mechanism of Action
The mechanism of action of isonicotinoyl chloride hydrochloride is primarily related to its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the synthesis of various biologically active compounds, where it acts as a key intermediate .
Comparison with Similar Compounds
Nicotinoyl Chloride Hydrochloride
Nicotinoyl chloride hydrochloride (C₆H₄ClNO·HCl, CAS 20265-39-8) is a structural isomer of isonicotinoyl chloride hydrochloride, differing in the position of the nitrogen atom on the pyridine ring (3-position vs. 4-position). This minor structural variation impacts reactivity and application:
- Reactivity: Nicotinoyl chloride exhibits slightly higher steric hindrance due to the meta-positioned nitrogen, reducing its acylation efficiency in bulky substrates compared to isonicotinoyl chloride. For example, in the synthesis of benzylbispidinol derivatives, nicotinoyl chloride (1j) required longer reaction times than isonicotinoyl chloride (1i) .
- Purity and Stability: Commercial nicotinoyl chloride hydrochloride is typically available at 97% purity (vs. 95% for isonicotinoyl chloride), though both degrade upon prolonged exposure to moisture .
- Applications: Nicotinoyl chloride is less prevalent in derivatization for LC–MS/MS due to lower selectivity for hydroxyl groups in vitamin D metabolites .
Acetic Anhydride
Acetic anhydride (Ac₂O) is a cost-effective acylating agent but lacks the pyridine moiety, limiting its utility in applications requiring coordination or fluorescence enhancement. Key differences include:
- Reactivity: Acetic anhydride is less reactive toward hindered alcohols and amines, necessitating catalysts like DMAP. In contrast, isonicotinoyl chloride reacts efficiently under mild conditions (room temperature, 6 hours) without additional catalysts .
- Derivatization Efficiency: In LC–MS/MS analysis of 1,25(OH)₂D₃, isonicotinoyl chloride increased ionization efficiency by 15-fold compared to acetic anhydride, which provided only a 3-fold enhancement .
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
PTAD is a dienophile used for derivatizing vitamin D metabolites via Diels-Alder reactions. Compared to isonicotinoyl chloride:
- Specificity: PTAD selectively reacts with conjugated dienes (e.g., vitamin D secosteroids), whereas isonicotinoyl chloride modifies hydroxyl groups, enabling broader applicability to non-conjugated analytes .
- Sensitivity: PTAD-derivatized analytes exhibit higher UV absorption, but isonicotinoyl chloride improves mass spectrometry sensitivity due to its charged pyridine moiety .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Storage Conditions |
---|---|---|---|---|
Isonicotinoyl chloride HCl | 178.02 | 153–162 | 95 | +2 to +8°C, anhydrous |
Nicotinoyl chloride HCl | 178.02 | 160–165 | 97 | +2 to +8°C, anhydrous |
Acetic anhydride | 102.09 | −73 | ≥99 | Room temperature |
Table 2: Derivatization Efficiency in LC–MS/MS (1,25(OH)₂D₃)
Reagent | Ionization Enhancement | Reaction Time | Catalysts Required |
---|---|---|---|
Isonicotinoyl chloride | 15-fold | 10 min | DMAP |
Nicotinoyl chloride | 12-fold | 15 min | DMAP |
Acetic anhydride | 3-fold | 30 min | Pyridine |
PTAD | 20-fold (UV) | 5 min | None |
Key Research Findings
- Synthetic Versatility: Isonicotinoyl chloride enables efficient Steglich esterification in drug synthesis (e.g., 22-(4′-py)-JA, a tetrahydroisoquinoline derivative) at 65% yield, outperforming nicotinoyl chloride in sterically demanding reactions .
- Stability Challenges: Its hygroscopic nature requires neutralization with triethylamine for solubility in organic solvents, a step unnecessary for nicotinoyl chloride .
- Coordination Chemistry: The pyridine moiety in isonicotinoyl chloride facilitates metal coordination, as demonstrated in the synthesis of Cu(II)-selective ligands, where it provided stronger binding than acetic anhydride-derived analogs .
Biological Activity
Isonicotinoyl chloride hydrochloride (CAS No. 39178-35-3) is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological effects, and potential applications, supported by relevant data tables and research findings.
- Molecular Formula : C₆H₅Cl₂NO
- Molecular Weight : 178.016 g/mol
- Melting Point : 159-161 °C
- Density : 1.297 g/cm³
- Boiling Point : 252.9 °C at 760 mmHg
Synthesis and Reactivity
This compound is synthesized through the reaction of isonicotinic acid with thionyl chloride or phosphorus pentachloride, leading to the formation of the corresponding acyl chloride. This compound can act as a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Isonicotinic acid + Thionyl chloride | Reflux | ~90% |
2 | Reaction with amines (various) | Room temperature | ~85% |
Antimicrobial and Antitumor Properties
Research has shown that isonicotinoyl derivatives exhibit notable antimicrobial and antitumor activities. For instance, studies have indicated that compounds derived from this compound demonstrate enhanced cell-killing effects against various cancer cell lines compared to their parent structures.
In a study evaluating a series of isonicotinoyl derivatives, it was found that certain modifications led to improved inhibitory concentrations (IC50 values) against cancer cells:
Table 2: Biological Activity of Isonicotinoyl Derivatives
Compound | Target Cell Line | IC50 (μM) |
---|---|---|
INH1 | HeLa | 25 |
Compound 6 | HeLa | 6.25 |
Compound 21 | HeLa | 6.25 |
These results indicate that modifications to the isonicotinoyl structure can significantly enhance biological activity.
The mechanism by which isonicotinoyl derivatives exert their biological effects often involves the inhibition of key proteins involved in cell proliferation and survival. For example, compounds derived from this compound have been shown to target the Hec1/Nek2 complex, which plays a crucial role in mitotic regulation.
In vitro studies demonstrated that treatment with these compounds resulted in:
- Decreased levels of Nek2 protein : Significant reductions were observed at doses as low as 6.25 μM.
- Mitotic abnormalities : Cells treated with these compounds exhibited multipolar spindle configurations and increased rates of chromosome misalignment.
Case Studies
Several case studies have highlighted the efficacy of isonicotinoyl derivatives in clinical settings:
-
Study on Antitumor Activity :
- A series of isonicotinoyl derivatives were tested against various cancer cell lines, revealing that modifications could enhance their cytotoxicity significantly compared to traditional chemotherapeutics.
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Antimicrobial Efficacy :
- Isonicotinoyl derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in treating bacterial infections.
Safety and Toxicology
This compound is classified as hazardous due to its corrosive nature. Exposure can lead to respiratory irritation and skin burns. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with its use.
Table 3: Toxicological Profile
Exposure Route | Effects |
---|---|
Inhalation | Respiratory irritation |
Skin Contact | Burns and irritation |
Ingestion | Potential burns in the gastrointestinal tract |
Q & A
Q. Basic: What are the standard synthesis protocols for compounds using isonicotinoyl chloride hydrochloride?
Answer:
this compound is commonly used in nucleophilic substitution or esterification reactions. A standard protocol involves:
- Reaction Setup : Suspending the substrate (e.g., benzylbispidinol) in dry acetonitrile .
- Reagent Addition : Adding the hydrochloride salt (1.9 mmol) and triethylamine (3.8 mmol) as a base to neutralize HCl .
- Reaction Conditions : Stirring at room temperature for 6 hours, monitored by TLC (CHCl₃–MeOH 5:1) .
- Workup : Quenching with ice water, filtering the precipitate, and drying under vacuum over P₂O₅ .
This method yields products like bispidine derivatives in ~77% yield under mild conditions .
Q. Basic: How is this compound employed in derivatization for LC-MS/MS analysis?
Answer:
The compound is used to derivatize hydroxyl groups (e.g., steroids, phenolic compounds) to enhance ionization efficiency and chromatographic resolution. A typical workflow includes:
- Derivatization : Mixing the analyte with this compound (5 mg/mL in acetonitrile) and DMAP (10 mg/mL) as a catalyst .
- Reaction Time : Vortexing for 10 seconds, followed by drying and reconstitution in MeOH:H₂O (90:10) .
- LC-MS/MS Optimization : Using reversed-phase chromatography with MS detection in positive ion mode, achieving sensitivity improvements of 10–100× compared to underivatized analytes .
This method is critical for multiclass steroid profiling in biological matrices .
Q. Advanced: What challenges arise in achieving high conversion rates during esterification with this compound?
Answer:
Despite its reactivity, esterification efficiency is often limited by:
- Hygroscopic Degradation : The compound degrades upon exposure to moisture, necessitating anhydrous solvents and glovebox storage .
- Solubility Constraints : The hydrochloride salt requires neutralization with Et₃N to liberate the active acyl chloride in organic phases .
- Catalyst Optimization : Combining pyridine and DMAP improves conversion, but even with excess reagent (5× stoichiometry), yields rarely exceed 30% .
- Reaction Parameters : Prolonged reaction times (96 hours) and elevated temperatures (40–60°C) marginally improve substitution but risk side reactions .
Q. Advanced: How can researchers resolve discrepancies between TLC and NMR data in reactions involving this compound?
Answer:
Discrepancies often arise due to incomplete conversion or byproduct formation:
- TLC Pitfalls : TLC may indicate reaction completion (no starting material), but NMR can reveal unreacted hydroxyl groups (e.g., shifted peaks at 4.37 ppm for esterified CH₂ vs. 3.66 ppm for free OH) .
- Quantitative NMR : Integrate diagnostic peaks (e.g., pyridine protons at 8.8 ppm) to estimate substitution levels .
- Elemental Analysis : Cross-validate with C/H/N data to confirm stoichiometry .
This multi-technique approach is critical for accurate structural elucidation .
Q. Basic: What storage and handling protocols are required for this compound?
Answer:
- Storage : Store under argon in a desiccator to prevent hydrolysis; hygroscopic degradation occurs within hours under ambient humidity .
- Solubility : Use dry acetonitrile or THF; pre-neutralize with Et₃N to enhance solubility in organic solvents .
- Safety : Handle in a fume hood due to HCl release during reactions; use PPE to avoid skin/eye contact .
Q. Advanced: How does this compound compare to other derivatization reagents for hydroxyl group analysis?
Answer:
Comparative studies highlight:
- Sensitivity : INC derivatization outperforms PTAD and FMP-TS for phenolic hydroxyls, with LODs of 0.1–1 ng/mL in LC-MS/MS .
- Selectivity : INC selectively targets primary/secondary hydroxyls, while nicotinoyl chloride may react with tertiary groups under harsher conditions .
- Cost-Efficiency : INC is cheaper than Amplifex reagents but requires DMAP co-catalysis, adding complexity .
Method selection depends on analyte hydrophobicity, matrix complexity, and instrument sensitivity .
Q. Advanced: What strategies mitigate degradation during long-term storage of this compound?
Answer:
Properties
IUPAC Name |
pyridine-4-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTRVUUJBGBGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959963 | |
Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39178-35-3 | |
Record name | Isonicotinoyl chloride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39178-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 39178-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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